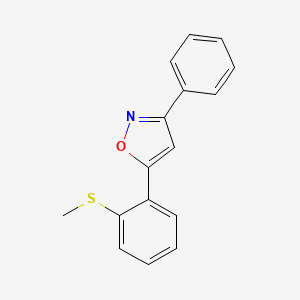

Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

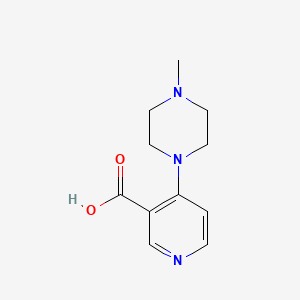

“Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide” seems to be a complex organic compound. It appears to contain an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also has a phenyl group attached to it, which is a ring of six carbon atoms, often represented as “C6H5”. The “methyl” part refers to a CH3 group, and “sulfide” indicates the presence of sulfur .

Scientific Research Applications

Novel Syntheses and Chemical Transformations

- Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide and related compounds have been studied for their roles in novel syntheses of chemical structures. For example, research on isoxazoles led to new methods for synthesizing 4-Isothiazolin-3-thiones and Bis (3-isoxazolyl) Disulfides from 4-Isoxazolin-3-thiones (Sugai & Tomita, 1980).

Spectrophotometric Analysis

- The compound has been involved in spectrophotometric studies, particularly in the determination of penicillins like cloxacillin, dicloxacillin, and flucloxacillin (Yasuda & Shimada, 1971).

Synthesis of β-Phenylaminothioesters and β-Lactams

- This compound derivatives have been utilized in the synthesis of β-Phenylaminothioesters and β-Lactams, contributing to advancements in organic synthesis (Nunno & Scilimati, 1993).

Investigation into Reaction Mechanisms

- Studies have explored the mechanisms of reactions involving isoxazoles and sulfides, such as the thio-Claisen rearrangement of methylallyl phenyl sulfides (Danilova et al., 1981).

Electrophilic Substitution Studies

- Research has investigated the electrophilic substitution of compounds like 3-Methyl-5-phenylisoxazole, revealing insights into the chemical behavior of such compounds (Katritzky et al., 1975).

Antimicrobial and Anti-inflammatory Research

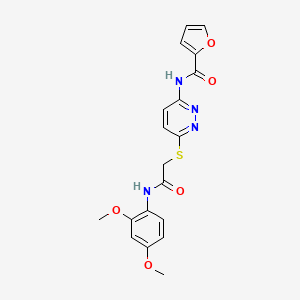

- Novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, derived from isoxazolyl compounds, have been synthesized and evaluated for antimicrobial, anti-inflammatory, and analgesic activities (Rajanarendar et al., 2012).

Deodorization Studies

- Methyl phenyl sulfide, a related compound, has been studied for its deodorization in environmental applications, indicating the potential for environmental remediation applications (Sun, Xiong, & Xu, 2008).

Safety and Hazards

Properties

IUPAC Name |

5-(2-methylsulfanylphenyl)-3-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS/c1-19-16-10-6-5-9-13(16)15-11-14(17-18-15)12-7-3-2-4-8-12/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQOCNKLYOYDPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC(=NO2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2366057.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2366059.png)

![N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2366060.png)

![3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride](/img/structure/B2366061.png)

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2366064.png)

![N-(cyanomethyl)-N-methyl-3-[(2-methylcyclopropyl)formamido]propanamide](/img/structure/B2366067.png)

![1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B2366068.png)

![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one](/img/structure/B2366076.png)